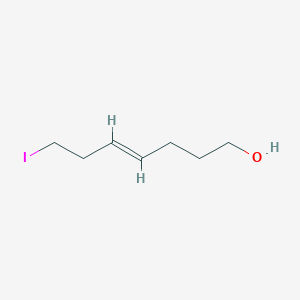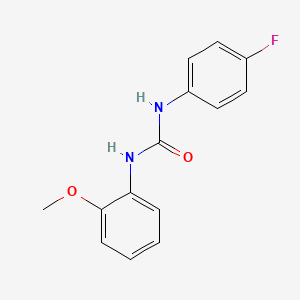![molecular formula C9H15NO3 B11955571 Ethyl [2-(hydroxyimino)cyclopentyl]acetate CAS No. 90608-91-6](/img/structure/B11955571.png)
Ethyl [2-(hydroxyimino)cyclopentyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl [2-(hydroxyimino)cyclopentyl]acetate typically involves the reaction of cyclopentanone oxime with ethyl bromoacetate under basic conditions. The reaction is carried out in a solvent such as ethanol, and the product is purified through recrystallization
Chemical Reactions Analysis
Ethyl [2-(hydroxyimino)cyclopentyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime ethers.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl [2-(hydroxyimino)cyclopentyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [2-(hydroxyimino)cyclopentyl]acetate involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The pathways involved in its action include nucleophilic addition and substitution mechanisms .
Comparison with Similar Compounds
Ethyl [2-(hydroxyimino)cyclopentyl]acetate can be compared with similar compounds such as:
Ethyl (hydroxyimino)cyanoacetate: Used as an additive in peptide synthesis.
Ethyl 2-chloro-2-(hydroxyimino)acetate: Used in organic synthesis as a reagent.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for specialized research applications.
Properties
CAS No. |
90608-91-6 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl 2-[(2Z)-2-hydroxyiminocyclopentyl]acetate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(11)6-7-4-3-5-8(7)10-12/h7,12H,2-6H2,1H3/b10-8- |
InChI Key |
RWIXTKZVZZNCCU-NTMALXAHSA-N |
Isomeric SMILES |
CCOC(=O)CC\1CCC/C1=N/O |
Canonical SMILES |
CCOC(=O)CC1CCCC1=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



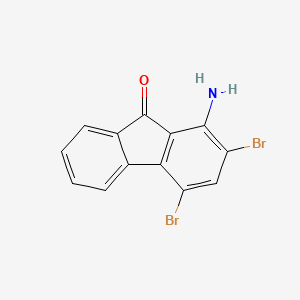
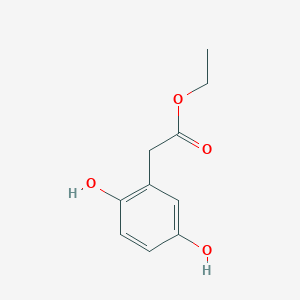


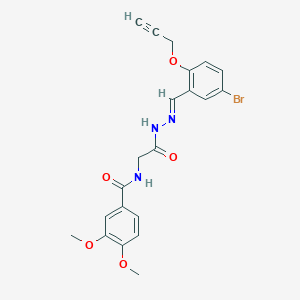

![1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11955541.png)



